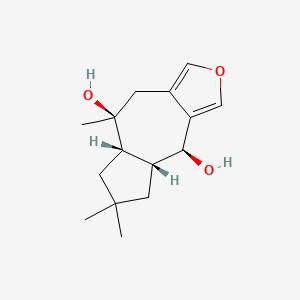

Furandiol

Description

Properties

CAS No. |

59684-34-3 |

|---|---|

Molecular Formula |

C15H22O3 |

Molecular Weight |

250.33 g/mol |

IUPAC Name |

(5S,5aS,8aR,9S)-5,7,7-trimethyl-4,5a,6,8,8a,9-hexahydroazuleno[5,6-c]furan-5,9-diol |

InChI |

InChI=1S/C15H22O3/c1-14(2)5-10-12(6-14)15(3,17)4-9-7-18-8-11(9)13(10)16/h7-8,10,12-13,16-17H,4-6H2,1-3H3/t10-,12+,13+,15+/m1/s1 |

InChI Key |

CJMRDWKLOVHYSM-HTUGSXCWSA-N |

Isomeric SMILES |

C[C@@]1(CC2=COC=C2[C@H]([C@H]3[C@@H]1CC(C3)(C)C)O)O |

Canonical SMILES |

CC1(CC2C(C1)C(CC3=COC=C3C2O)(C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Synthetic Journey of 2,5-Bis(hydroxymethyl)furan: A Technical Guide

An in-depth exploration of the synthesis of 2,5-bis(hydroxymethyl)furan (BHMF), a pivotal bio-derived platform chemical, for researchers, scientists, and drug development professionals. This guide details the historical evolution of its synthesis, focusing on key methodologies, experimental protocols, and comparative data.

2,5-Bis(hydroxymethyl)furan (BHMF), a versatile diol derived from renewable biomass resources, has garnered significant attention as a sustainable building block for polymers, resins, and pharmaceuticals.[1] Its symmetric structure, featuring two primary hydroxyl groups attached to a furan (B31954) ring, makes it an ideal monomer for the production of polyesters and polyurethanes.[2][3] The journey to efficient and scalable BHMF synthesis is a story of chemical innovation, beginning with its precursor, 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical accessible from the dehydration of C6 sugars like fructose (B13574) and glucose.[2][4] This guide provides a comprehensive overview of the principal synthetic routes to BHMF, with a focus on the underlying chemistry and process parameters.

From Biomass to a Versatile Furanic Diol

The primary route to BHMF involves the selective reduction of the aldehyde group of 5-hydroxymethylfurfural (HMF).[2] HMF itself is a product of the acid-catalyzed dehydration of hexoses, which are readily available from the hydrolysis of cellulosic biomass.[2] The transformation of HMF to BHMF represents a critical step in the value chain of biomass conversion to value-added chemicals.

Core Synthetic Strategies for BHMF Production

The selective reduction of HMF to BHMF can be achieved through several distinct chemical and biological pathways. These methods vary in their efficiency, selectivity, reaction conditions, and environmental impact.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed method for the reduction of HMF, utilizing molecular hydrogen (H₂) as the reductant in the presence of a heterogeneous or homogeneous catalyst. A variety of metal catalysts have been investigated for this transformation.

Key Catalytic Systems:

-

Noble Metal Catalysts: Platinum (Pt) and Ruthenium (Ru) based catalysts are highly effective, often exhibiting high selectivity and activity under mild conditions. For instance, a Pt/MCM-41 catalyst has been shown to achieve a 98.9% selectivity to BHMF at a relatively low temperature of 35°C and 0.8 MPa of H₂.[1]

-

Non-Noble Metal Catalysts: To address the cost and scarcity of noble metals, significant research has focused on developing catalysts based on more abundant metals such as copper (Cu), nickel (Ni), and cobalt (Co).[2] For example, a Cu-ZnO catalyst has demonstrated 99.1% selectivity in ethanol (B145695) at 100°C.[1] Nickel-gallium (Ni-Ga) intermetallic catalysts have also shown promise, with a Ni₁Ga₁ catalyst achieving a 98.4% yield of BHMF under relatively mild conditions.[5]

Experimental Protocol: Catalytic Hydrogenation of HMF using Pt/MCM-41 [1]

-

Catalyst Preparation: Synthesize or procure the Pt/MCM-41 catalyst.

-

Reaction Setup: In a high-pressure reactor, place an aqueous solution of HMF and the Pt/MCM-41 catalyst.

-

Reaction Conditions: Seal the reactor and pressurize it with hydrogen gas to 0.8 MPa.

-

Temperature and Time: Heat the reaction mixture to 35°C and maintain with stirring for 2 hours.

-

Work-up: After the reaction, cool the reactor, release the pressure, and separate the catalyst by filtration. The resulting aqueous solution contains BHMF.

Catalytic Transfer Hydrogenation (CTH)

Catalytic transfer hydrogenation offers an alternative to the use of high-pressure molecular hydrogen by employing a hydrogen donor molecule, such as isopropanol (B130326) or formic acid.[1][6] This method can often be performed under milder conditions and avoids the need for a high-pressure H₂ setup.

Experimental Protocol: CTH of HMF using Ru/Co₃O₄ and Isopropanol [1]

-

Reactant Mixture: In a high-pressure reactor, combine HMF (e.g., 0.5 wt%), the Ru/Co₃O₄ catalyst (e.g., 0.25 wt%), and isopropanol (e.g., 20 mL).

-

Inert Atmosphere: Seal the reactor and purge with an inert gas like nitrogen or argon.

-

Reaction Conditions: Heat the reactor to 190°C with continuous stirring and maintain for 6 hours.

-

Product Isolation: After cooling, filter the mixture to remove the catalyst. The filtrate contains BHMF dissolved in isopropanol.

Chemical Reduction

BHMF can also be synthesized using stoichiometric reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose, offering a rapid and often high-yielding route to BHMF.[7][8]

Experimental Protocol: Reduction of HMF with Sodium Borohydride [7]

-

HMF Solution: Dissolve HMF in a suitable solvent.

-

Addition of Reducing Agent: Slowly add sodium borohydride to the HMF solution.

-

Reaction: The reduction is typically fast and can be performed at or below room temperature.

-

Quenching and Extraction: After the reaction is complete, carefully quench the excess NaBH₄ and extract the BHMF into an organic solvent.

Cannizzaro Reaction

The Cannizzaro reaction provides a unique pathway to BHMF from HMF without the need for an external reducing agent. In the presence of a strong base, two molecules of HMF undergo a disproportionation reaction, where one molecule is reduced to BHMF and the other is oxidized to 5-hydroxymethylfuroic acid (HMFA).[1]

Experimental Protocol: Cannizzaro Reaction of HMF [1]

-

Reaction Mixture: Prepare a solution of HMF in a suitable solvent.

-

Base Addition: Add a strong base, such as sodium hydroxide, to the HMF solution.

-

Reaction Conditions: Allow the reaction to proceed, for instance, for 18 hours at 0°C.

-

Product Separation: After the reaction, the mixture contains BHMF and the sodium salt of HMFA. Acidification will precipitate the HMFA, which can be removed by filtration. BHMF can then be extracted from the aqueous filtrate.

Biocatalytic Reduction

The use of whole-cell biocatalysts or isolated enzymes for the reduction of HMF to BHMF is a rapidly growing area of research, offering a green and sustainable alternative to traditional chemical methods.[4] Various microorganisms, including bacteria and yeast, have been identified that can efficiently catalyze this transformation.[4][9] For example, Saccharomyces cerevisiae expressing an aryl alcohol dehydrogenase has been shown to produce BHMF with a 94% yield.[9]

Experimental Protocol: Whole-Cell Biocatalytic Reduction (General)[9]

-

Cell Culture: Cultivate the selected microorganism (e.g., Saccharomyces cerevisiae) under optimal growth conditions.

-

Biocatalyst Preparation: Harvest and prepare the whole cells for the biotransformation.

-

Reaction Medium: Suspend the cells in a buffer solution containing HMF and a co-substrate (e.g., glucose).

-

Biotransformation: Incubate the mixture under controlled temperature and pH for a specified time (e.g., 24 hours).

-

Product Recovery: Separate the cells from the reaction medium and extract the BHMF.

Quantitative Comparison of Synthesis Methods

The following tables summarize the quantitative data for various BHMF synthesis methods, allowing for a direct comparison of their efficacy and reaction conditions.

Table 1: Catalytic Hydrogenation of HMF to BHMF

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure/Time | HMF Conversion (%) | BHMF Yield/Selectivity (%) | Reference |

| Pt/MCM-41 | H₂ | Water | 35 | 0.8 MPa / 2 h | 100 | 98.9 (Selectivity) | [1] |

| Ru/MgO-ZrO₂ | H₂ | Not Specified | 130 | 400 psi / 2 h | Not Specified | 94 (Selectivity) | [1] |

| Cu-ZnO | H₂ | Ethanol | 100 | 3 h | Not Specified | 99.1 (Selectivity) | [1] |

| Ni₁Ga₁ | H₂ | Not Specified | Not Specified | Not Specified | Not Specified | 98.4 (Yield) | [5] |

Table 2: Catalytic Transfer Hydrogenation of HMF to BHMF

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Time | HMF Conversion (%) | BHMF Yield (%) | Reference |

| Ru/Co₃O₄ | Isopropanol | Isopropanol | 190 | 6 h | >95 | 82 | [1][6] |

Table 3: Biocatalytic Reduction of HMF to BHMF

| Biocatalyst | Co-substrate | HMF Concentration | Time | BHMF Yield (%) | Reference |

| Saccharomyces cerevisiae (expressing MgAAD1669) | Glucose | 250 mM | 24 h | 94 | [9] |

| Meyerozyma guilliermondii SC1103 | Glucose | 100 mM | 12 h | 86 | [10] |

| Burkholderia contaminans NJPI-15 | Glutamine/Sucrose | 100 mM | Not Specified | 95 | [11] |

Conclusion

The synthesis of 2,5-bis(hydroxymethyl)furan has evolved significantly, driven by the increasing demand for sustainable and bio-based chemicals. While catalytic hydrogenation with both noble and non-noble metal catalysts remains a robust and high-yielding approach, advancements in catalytic transfer hydrogenation and biocatalysis are paving the way for more environmentally benign and economically viable production routes. The choice of synthetic method ultimately depends on factors such as desired scale, cost considerations, and sustainability goals. Continued research in catalyst development and bioprocess optimization will undoubtedly lead to even more efficient and selective pathways for the production of this valuable furanic diol.

References

- 1. benchchem.com [benchchem.com]

- 2. 2,5-Bis(hydroxymethyl)furan - Wikipedia [en.wikipedia.org]

- 3. osti.gov [osti.gov]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis(hydroxymethyl)furan over Ni–Ga intermetallic catalysts and its kinetic studies - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 6. Catalytic Transfer Hydrogenation of Biobased HMF to 2,5-Bis-(Hydroxymethyl)Furan over Ru/Co3O4 [mdpi.com]

- 7. fur4sustain.eu [fur4sustain.eu]

- 8. Synthesis of 2,5-bis(hydroxymethyl)furan (BHMF) and derivatization in 2,5-bis(alkoxymethyl) furans (BAMFs) - ACS Green Chemistry [gcande.digitellinc.com]

- 9. Catalytic synthesis of 2,5-bis(hydroxymethyl)furan from 5-hydroxymethylfurfual by recombinant Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biocatalytic Reduction of HMF to 2,5-Bis(hydroxymethyl)furan by HMF-Tolerant Whole Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Improved Bio-Synthesis of 2,5-bis(hydroxymethyl)furan by Burkholderia contaminans NJPI-15 With Co-substrate - PMC [pmc.ncbi.nlm.nih.gov]

Early Methods for the Production of 2,5-Furandimethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Furandimethanol (B16202) (FDM), a bio-based diol derived from the dehydration of carbohydrates, has emerged as a critical platform chemical for the synthesis of a wide array of valuable products, including polymers, fine chemicals, and potential pharmaceutical intermediates. While modern catalytic systems have significantly advanced the efficiency of FDM production, a review of early synthesis methods provides valuable insight into the foundational chemistry and historical context of furan-based chemical transformations. This technical guide delves into the early methodologies for producing 2,5-furandimethanol, primarily focusing on the reduction of 5-hydroxymethylfurfural (B1680220) (HMF). The document provides a detailed examination of seminal work in the field, presenting key experimental data, protocols, and reaction pathways to serve as a comprehensive resource for researchers.

Core Production Strategies: Early Reduction Methods for 5-Hydroxymethylfurfural (HMF)

The primary route to 2,5-furandimethanol in early research involved the chemical reduction of 5-hydroxymethylfurfural (HMF), a key intermediate readily obtained from the acid-catalyzed dehydration of hexose (B10828440) sugars. The selective reduction of the aldehyde group in HMF to a primary alcohol, without affecting the hydroxymethyl group or the furan (B31954) ring, was the central challenge. Early investigations explored several key chemical reduction techniques, including catalytic hydrogenation, the Cannizzaro reaction, and the Meerwein-Ponndorf-Verley (MPV) reduction.

Catalytic Hydrogenation: The Haworth and Jones Method (1944)

One of the earliest and most well-documented methods for the synthesis of 2,5-furandimethanol via catalytic hydrogenation was reported by Haworth and Jones in 1944. Their work, published in the Journal of the Chemical Society, detailed the reduction of 5-hydroxymethylfurfural using a copper-chromium oxide catalyst. This method laid the groundwork for subsequent developments in the catalytic conversion of furanic compounds.

The following table summarizes the quantitative data from the catalytic hydrogenation of 5-hydroxymethylfurfural as described by Haworth and Jones.

| Parameter | Value |

| Starting Material | 5-Hydroxymethylfurfural (HMF) |

| Catalyst | Copper-Chromium Oxide |

| Solvent | Dioxane |

| Temperature | 175 °C |

| Pressure | 150 atmospheres (approx. 15.2 MPa) |

| Reaction Time | Not explicitly stated, reaction proceeds until hydrogen uptake ceases |

| Yield of 2,5-Furandimethanol | 80% |

The following protocol is based on the experimental description provided by Haworth and Jones (1944) for the preparation of 2,5-furandimethanol.

Materials:

-

5-Hydroxymethylfurfural (HMF)

-

Copper-Chromium Oxide catalyst

-

Dioxane (solvent)

-

Hydrogen gas

Apparatus:

-

A high-pressure autoclave or a similar hydrogenation apparatus capable of sustaining pressures up to 150 atmospheres and temperatures up to 175 °C.

-

Stirring mechanism for the reaction vessel.

-

Filtration apparatus.

-

Distillation apparatus for solvent removal and product purification.

Procedure:

-

Catalyst Activation (if required): The copper-chromium oxide catalyst may require pre-reduction. Follow the manufacturer's instructions or standard laboratory procedures for activating the catalyst, typically involving heating under a stream of hydrogen.

-

Reaction Setup: In the high-pressure autoclave, a solution of 5-hydroxymethylfurfural in dioxane is prepared. The copper-chromium oxide catalyst is then added to this solution.

-

Hydrogenation: The autoclave is sealed and purged with hydrogen gas to remove any air. The vessel is then pressurized with hydrogen to approximately 150 atmospheres. The reaction mixture is heated to 175 °C with continuous stirring.

-

Reaction Monitoring: The progress of the reaction is monitored by observing the uptake of hydrogen. The reaction is considered complete when hydrogen absorption ceases.

-

Work-up: After cooling the autoclave to room temperature, the excess hydrogen pressure is carefully released. The reaction mixture is then filtered to remove the catalyst.

-

Product Isolation: The solvent (dioxane) is removed from the filtrate by distillation under reduced pressure.

-

Purification: The resulting crude 2,5-furandimethanol can be further purified by distillation or crystallization. The pure product is a crystalline solid.

The chemical transformation from HMF to FDM via catalytic hydrogenation can be visualized as a direct reduction of the aldehyde functional group.

Other Early Reduction Methods

While catalytic hydrogenation proved effective, other classical organic reactions were also explored for the reduction of HMF in the early to mid-20th century.

-

Cannizzaro Reaction: This disproportionation reaction of aldehydes without α-hydrogens in the presence of a strong base can be applied to HMF. In this reaction, one molecule of HMF is reduced to FDM while another is oxidized to 5-hydroxymethyl-2-furoic acid. The main drawback of this method is the theoretical maximum yield of 50% for the desired diol, as half of the starting material is converted to the carboxylic acid.

-

Meerwein-Ponndorf-Verley (MPV) Reduction: This method involves the reduction of an aldehyde or ketone to an alcohol using a metal alkoxide, typically aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol. The MPV reduction is known for its high chemoselectivity for the carbonyl group, making it a suitable candidate for the selective reduction of HMF.

Conclusion

The early methods for the production of 2,5-furandimethanol, particularly the catalytic hydrogenation approach detailed by Haworth and Jones, established the fundamental principles for the conversion of biomass-derived furanic aldehydes into valuable diols. While modern methods have surpassed these early techniques in terms of efficiency, catalyst reusability, and milder reaction conditions, an understanding of these foundational studies is crucial for researchers in the field. This guide provides a detailed look into one of the key historical methods, offering valuable data and protocols that highlight the ingenuity of early 20th-century chemists in harnessing the potential of renewable feedstocks.

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Furandimethanol (FDM)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Furandimethanol (B16202) (FDM), also known as 2,5-bis(hydroxymethyl)furan (BHMF), is a bio-derived platform chemical attracting significant attention across the pharmaceutical, polymer, and materials science sectors.[1] As a furan (B31954) derivative with two primary alcohol groups, FDM offers considerable versatility as a building block for a wide range of molecules, including pharmaceutical intermediates, and as a monomer for sustainable polymers like polyesters and polyurethanes.[1][2][3] Its origin from renewable biomass makes it a key component in the transition towards greener chemical manufacturing.[4][5] This technical guide provides a comprehensive overview of the core physicochemical properties of FDM, detailed experimental protocols, and key reaction pathways.

Core Physicochemical Properties

The physical and chemical characteristics of FDM are foundational to its application in various scientific and industrial processes. A summary of these properties is presented below.

Table 1: General and Physical Properties of 2,5-Furandimethanol

| Property | Value | Source(s) |

| CAS Number | 1883-75-6 | [1][4] |

| Molecular Formula | C₆H₈O₃ | [1][6] |

| Molecular Weight | 128.13 g/mol | [1][4] |

| Appearance | White to off-white or pale yellow crystalline solid/powder. | [1][6][7] |

| Melting Point | 74-77 °C | [1][4][6] |

| Boiling Point | 275 °C to 275.4 °C at 760 mmHg | [2][6][7] |

| Density | ~1.283 g/cm³ at 25 °C | [4][6] |

| Flash Point | 120 °C to 120.3 °C | [4][6][7] |

| pKa | 13.74 ± 0.10 (Predicted) | [6][7] |

| Storage Conditions | Sealed in a dry environment at 2-8 °C or -20°C for long-term stability. | [6][8] |

Table 2: Solubility Profile of 2,5-Furandimethanol

| Solvent | Solubility | Source(s) |

| Water | Soluble (100 mg/mL, requires sonication) | [6][9] |

| Ethanol | Soluble (~25 mg/mL) | [6][8] |

| Dimethyl Sulfoxide (DMSO) | Soluble (20-50 mg/mL, requires sonication) | [8][9] |

| Acetone | Soluble | [6][7] |

| Pyridine | Soluble | [6][7] |

| Tetrahydrofuran (THF) | Soluble | [6][7] |

| Acetonitrile | Slightly Soluble | [6][7] |

| Toluene | Insoluble | [6][7] |

| Dichloroethane | Insoluble | [6][7] |

Table 3: Spectroscopic Data for 2,5-Furandimethanol

| Technique | Key Data | Source(s) |

| UV/Vis | λmax: 223 nm | [8] |

| ¹H NMR | Data available confirming structure. | [10][11] |

| ¹³C NMR | Data available confirming structure. | [12] |

| FTIR | Characteristic peaks for O-H and C-O stretching and furan ring vibrations. | [12][13] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and application of FDM are crucial for its effective use in research and development.

Protocol 1: Synthesis of FDM via Hydrogenation of 5-Hydroxymethylfurfural (B1680220) (HMF)

The most common method for synthesizing FDM is the selective catalytic hydrogenation of the aldehyde group in HMF.[1][14]

Objective: To selectively reduce 5-Hydroxymethylfurfural (HMF) to 2,5-Furandimethanol (FDM).

Materials:

-

5-Hydroxymethylfurfural (HMF)

-

Solvent (e.g., ethanol, methanol, water)[1]

-

Hydrogen (H₂) gas or a hydrogen donor (e.g., formic acid)[1]

-

Heterogeneous catalyst (e.g., Pt/C, Ru/C, Cu-based catalyst)[1][15]

-

High-pressure batch reactor[1]

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reactor Setup: The desired amounts of HMF and the selected catalyst are placed into a high-pressure batch reactor.[14]

-

Solvent Addition: The chosen solvent is added to the reactor to dissolve or suspend the HMF.[14]

-

Sealing and Purging: The reactor is securely sealed. To create an inert atmosphere, it is purged several times with nitrogen gas, followed by purges with hydrogen gas.[14]

-

Pressurization: The reactor is pressurized with hydrogen gas to the target pressure, typically ranging from 5 to 50 bar.[1]

-

Reaction: The mixture is heated to the desired temperature (e.g., 70-140 °C) and stirred continuously for a specified duration, typically 1 to 16 hours.[1][15]

-

Cooling and Depressurization: Upon completion, the reactor is cooled to room temperature, and the hydrogen pressure is carefully vented.[14]

-

Catalyst Removal: The solid catalyst is separated from the reaction mixture by filtration.[1]

-

Solvent Evaporation: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude FDM product.[1]

Protocol 2: Purification of FDM by Adsorption Chromatography

This protocol describes a common method for purifying technical-grade FDM.[1][16]

Objective: To remove impurities from crude FDM.

Materials:

-

Crude 2,5-Furandimethanol

-

Deionized water

-

Adsorbent resin (e.g., ADS-17 medium polar adsorption resin)[16]

-

Chromatography column

-

Heating and stirring apparatus

Procedure:

-

Preparation of Feed Solution: Mix 1 part crude FDM with 10 parts deionized water (e.g., 100 kg FDM in 1000 kg water).[16]

-

Dissolution: Heat the mixture to 90 °C and stir for 3 hours to ensure complete dissolution.[16]

-

Chromatography: Pass the hot solution through a chromatography column packed with the adsorbent resin. Maintain the column temperature at 90 °C and a flow rate of approximately 3 bed volumes per hour (BV/h).[16]

-

Product Collection: Collect the eluate containing the purified FDM.

-

Dehydration: Remove the water from the collected solution, typically through evaporation or other drying techniques, to obtain the purified, solid 2,5-Furandimethanol.[16]

Protocol 3: General Method for Determining Melting Point

Objective: To determine the melting point range of a solid organic compound.

Materials:

-

Purified 2,5-Furandimethanol sample

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

Sample Preparation: Ensure the FDM sample is dry and finely powdered.

-

Capillary Loading: Pack a small amount of the FDM powder into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: Heat the block rapidly to a temperature about 15-20 °C below the expected melting point (74-77 °C).

-

Determination: Decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the range).

Visualizations of Key Processes

Synthesis Pathway of 2,5-Furandimethanol

The primary synthesis route involves the selective hydrogenation of HMF, targeting the aldehyde functional group while preserving the furan ring and the primary alcohol.

Caption: Synthesis of FDM via catalytic hydrogenation of HMF.

Experimental Workflow for FDM Purification

The purification process is critical for obtaining high-purity FDM suitable for polymerization and pharmaceutical applications.

Caption: Workflow for the purification of FDM.

Application in Polyester Synthesis

FDM serves as a diol monomer, reacting with diacids or their esters to form furan-based polyesters, which are promising bio-alternatives to petroleum-based plastics like PET.[5]

Caption: Polycondensation of FDM to form polyesters.

References

- 1. benchchem.com [benchchem.com]

- 2. 2.5-Furandimethanol CAS 1883-75-6 from China manufacturer - Xinggao Chemical [xgchemicals.com]

- 3. echemi.com [echemi.com]

- 4. 2,5-Furandimethanol (FDM/BHMF) Company, CAS 1883-75-6 | GS Biomats [gsbiomats.com]

- 5. benchchem.com [benchchem.com]

- 6. 2,5-Furandimethanol | 1883-75-6 [chemicalbook.com]

- 7. lookchem.com [lookchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. benchchem.com [benchchem.com]

- 13. 2,5-Furandimethanol | C6H8O3 | CID 74663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What is 2,5-Furandimethanol used for?_Chemicalbook [chemicalbook.com]

Spectroscopic and Analytical Profile of 2,5-Furandimethanol: A Technical Guide

Introduction

2,5-Furandimethanol (B16202) (FDM), also known as 2,5-bis(hydroxymethyl)furan (BHMF), is a key bio-based platform chemical derived from renewable resources.[1][2] As a versatile diol, it serves as a crucial building block in the synthesis of polyesters, polyurethanes, and other valuable chemicals.[1][3] Its rigid furan (B31954) ring and reactive hydroxyl groups impart unique properties to the resulting polymers. For researchers, scientists, and professionals in drug development and materials science, accurate structural characterization of FDM is paramount. This guide provides an in-depth overview of the spectroscopic data (NMR, IR, MS) for 2,5-Furandimethanol, complete with detailed experimental protocols and a logical workflow for its structural elucidation.

Spectroscopic Data

The structural integrity of 2,5-Furandimethanol is confirmed through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy defines the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) confirms the molecular weight and fragmentation pattern.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules.[5] The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms, while the ¹³C NMR spectrum details the carbon skeleton.

Table 1: ¹H NMR Data for 2,5-Furandimethanol Solvent: Chloroform-d (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.24 | Singlet | 2H | Furan ring protons (H-3, H-4) |

| 4.60 | Singlet | 4H | Methylene (B1212753) protons (-CH₂OH) |

| 1.92 | Singlet | 2H | Hydroxyl protons (-OH) |

| (Data sourced from reference[6]) |

Table 2: ¹³C NMR Data for 2,5-Furandimethanol Solvent: Chloroform-d (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 154.05 | C-2, C-5 (carbons attached to -CH₂OH) |

| 108.61 | C-3, C-4 (furan ring carbons) |

| 57.53 | Methylene carbons (-CH₂OH) |

| (Data sourced from reference[6]) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[7]

Table 3: Key IR Absorption Bands for 2,5-Furandimethanol

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 (broad) | O-H stretch | Alcohol (-OH) |

| >3000 | C-H stretch | sp² C-H (Furan ring) |

| ~2900 | C-H stretch | sp³ C-H (Methylene) |

| ~1600 | C=C stretch | Furan ring |

| ~1020 | C-O stretch | Primary alcohol |

| (Predicted based on established principles of IR spectroscopy[7][8]) |

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition.[9] Electron ionization (EI) is a common technique where high-energy electrons bombard the molecule, causing it to ionize and fragment.[10]

Table 4: Mass Spectrometry Data for 2,5-Furandimethanol

| m/z Value | Interpretation |

| 128 | Molecular Ion (M⁺) |

| 111 | [M-OH]⁺ |

| 97 | [M-CH₂OH]⁺ |

| 81 | Furan ring fragmentation |

| (Molecular weight confirmed by references[11][12]. Fragmentation is predicted based on typical EI-MS patterns.) |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of purified 2,5-Furandimethanol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) within a 5 mm NMR tube.[4] Ensure the solid is fully dissolved.

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to provide a reference point (0 ppm) for the chemical shifts.[13]

-

Data Acquisition :

-

Place the NMR tube into the spectrometer's probe.[13]

-

For ¹H NMR , acquire the spectrum using a standard single-pulse experiment on a spectrometer with a magnetic field strength of 300 MHz or higher.[4]

-

For ¹³C NMR , use a proton-decoupled pulse sequence to obtain a spectrum where each unique carbon appears as a single line.

-

Infrared (IR) Spectroscopy (Thin Solid Film Method)

-

Sample Preparation : Dissolve approximately 50 mg of solid 2,5-Furandimethanol in a few drops of a volatile solvent such as methylene chloride or acetone.[14]

-

Film Deposition : Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[14]

-

Data Acquisition :

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum. If the signal intensity is too low, add another drop of the solution to the plate, allow it to dry, and re-run the analysis. If the intensity is too high, clean the plate and use a more dilute solution.[14]

-

Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a stock solution by dissolving the 2,5-Furandimethanol sample in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.[15] Further dilute this solution as needed for analysis.[16]

-

Instrumentation Conditions :

-

Gas Chromatograph (GC) : Use a capillary column suitable for polar compounds. Set the injector temperature to 250 °C and use Helium as the carrier gas. A typical oven temperature program starts at 50 °C, holds for 2 minutes, then ramps to 250 °C at 10 °C/min.[15]

-

Mass Spectrometer (MS) : Use electron ionization (EI) at a standard energy of 70 eV. Scan a mass range from m/z 35 to 500.[15]

-

-

Data Acquisition : Inject the prepared sample into the GC-MS system. The components will be separated by the GC and subsequently analyzed by the MS.

Visualization

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for characterizing an organic compound like 2,5-Furandimethanol using multiple spectroscopic techniques.

References

- 1. 2,5-Bis(hydroxymethyl)furan - Wikipedia [en.wikipedia.org]

- 2. Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. rsc.org [rsc.org]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. fiveable.me [fiveable.me]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 11. 2,5-Furandimethanol | C6H8O3 | CID 74663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. GSRS [precision.fda.gov]

- 13. web.mit.edu [web.mit.edu]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. benchchem.com [benchchem.com]

- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Furandiol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Focus Compound: (3R,4S)-Tetrahydro-3,4-furandiol Synonyms: 1,4-Anhydroerythritol, Erythritan, cis-Tetrahydrofuran-3,4-diol CAS Number: 4358-64-9 Molecular Formula: C₄H₈O₃ Molecular Weight: 104.10 g/mol

This technical guide provides a comprehensive overview of the methodologies and expected data for the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of (3R,4S)-Tetrahydro-3,4-furandiol. While extensive searches of scientific literature and spectral databases did not yield a publicly available, fully assigned experimental dataset for this specific isomer, this document outlines the definitive protocols for acquiring and processing such data. The included tables are structured to be populated with experimental values once obtained.

Data Presentation: Spectral Data Summary

The following tables are structured for the clear presentation of quantitative ¹H and ¹³C NMR data for (3R,4S)-Tetrahydro-3,4-furandiol. Due to the meso nature of this cis-diol, the molecule possesses a C₂ axis of symmetry, which simplifies the expected spectra. The two methylene (B1212753) protons (H-2a, H-2b and H-5a, H-5b) are diastereotopic, and the two methine protons (H-3 and H-4) are chemically equivalent.

Table 1: ¹H NMR Spectral Data (Expected)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3, H-4 | Data not available | Expected: m | Data not available | 2H |

| H-2a, H-5a | Data not available | Expected: dd | Jgem, Jvic | 2H |

| H-2b, H-5b | Data not available | Expected: dd | Jgem, Jvic | 2H |

| OH | Data not available | Expected: br s | - | 2H |

Note: The chemical shift of the hydroxyl (OH) protons is highly dependent on solvent, concentration, and temperature. Spin-spin splitting between the O-H proton and neighboring protons is often not observed in standard spectra due to rapid exchange, but can be resolved in dry solvents like DMSO-d₆.[1][2]

Table 2: ¹³C NMR Spectral Data (Expected)

| Position | Chemical Shift (δ, ppm) |

| C-3, C-4 | Data not available |

| C-2, C-5 | Data not available |

Note: Due to the molecule's symmetry, only two signals are expected in the ¹³C NMR spectrum.

Experimental Protocols

The following protocols describe the detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of (3R,4S)-Tetrahydro-3,4-furandiol, a polar, hydrophilic compound.

2.1 Sample Preparation

-

Analyte Purity: Ensure the furandiol sample is of high purity (>95%) to avoid spectral contamination. If necessary, purify the sample by column chromatography or recrystallization.

-

Solvent Selection: Due to the polar nature of the diol, a polar deuterated solvent is required. Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O) are excellent choices. Chloroform-d (CDCl₃) may be used if the sample shows sufficient solubility, but peak broadening from hydrogen bonding is possible. For resolving OH proton couplings, Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended.

-

Concentration:

-

For ¹H NMR , dissolve 1-5 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent.

-

For ¹³C NMR , a higher concentration of 10-30 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.

-

-

Sample Handling:

-

Use a clean, dry, high-quality 5 mm NMR tube.

-

After adding the sample and solvent, cap the tube and vortex gently until the sample is fully dissolved.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter, which can degrade spectral resolution.

-

2.2 NMR Instrument Parameters

The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer.

For ¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: 3-4 seconds to ensure good digital resolution.

-

Relaxation Delay (d1): 1-2 seconds. For quantitative analysis, the delay should be at least 5 times the longest T₁ relaxation time.

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Spectral Width: 12-16 ppm, centered around 6 ppm.

-

Temperature: 298 K (25 °C).

For ¹³C NMR Spectroscopy:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds. Non-protonated carbons have longer relaxation times, but this molecule contains none.

-

Number of Scans: 1024 to 4096 scans, depending on sample concentration and instrument sensitivity.

-

Spectral Width: 200-240 ppm, centered around 100 ppm.

-

Temperature: 298 K (25 °C).

2.3 Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply an automatic baseline correction algorithm.

-

Referencing: Calibrate the chemical shift axis using the residual solvent peak (e.g., CD₃OD at δH 3.31 and δC 49.0 ppm).

-

Integration: For ¹H spectra, integrate the peak areas to determine the relative ratios of protons.

-

Peak Picking: Identify and label the chemical shifts of all peaks. For ¹H spectra, analyze splitting patterns to determine coupling constants (J-values).

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of this compound.

Caption: Workflow for NMR Analysis of this compound.

References

The Thermal Fortitude of a Bio-based Building Block: A Technical Guide to the Thermogravimetric Analysis of 2,5-Bis(hydroxymethyl)furan

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the thermal stability of 2,5-bis(hydroxymethyl)furan (BHMF), a pivotal bio-based platform chemical. While a promising renewable building block for polymers and other advanced materials, its inherent thermal limitations are a critical consideration for its application and processing. This document provides a comprehensive overview of the current understanding of BHMF's thermal decomposition, drawing upon available data and the analysis of structurally related furanic compounds. Due to a notable scarcity of published thermogravimetric analysis (TGA) data for pure BHMF, this guide also presents information on the thermal properties of BHMF-derived polymers to offer a comparative perspective on how its stability is enhanced through polymerization.

Understanding the Thermal Stability of BHMF

2,5-Bis(hydroxymethyl)furan is recognized for its limited thermal stability, a factor that significantly influences its synthesis, purification, and polymerization processes. Investigations into its thermal behavior have indicated that decomposition initiates at relatively moderate temperatures.

Key Thermal Decomposition Data for BHMF:

| Parameter | Value | Reference |

| Onset of Degradation | 120–130 °C | [1][2][3] |

| Onset of Degradation (5% weight loss) | ~104 °C | [4] |

| Observed Side Reactions (during polyurethane synthesis) | >140 °C | [2] |

It has been noted that the low thermal stability of BHMF poses challenges in its purification, for instance, preventing its separation from solvents like 1-butanol (B46404) via distillation[1][2][3].

Thermogravimetric Analysis of BHMF-Based Polymers: A Comparative Overview

In contrast to the monomer, polymers synthesized from BHMF exhibit significantly enhanced thermal stability. The conversion of the reactive hydroxyl groups into more stable linkages, such as esters, is crucial for this improvement[4]. The following table summarizes the thermal decomposition temperatures for a selection of BHMF-based polymers, illustrating the impact of polymerization on thermal stability.

Thermal Decomposition Data for Selected BHMF-Based Polymers:

| Polymer Type | Onset Decomposition Temp. (Td,onset) | Temp. at 50% Weight Loss (Td50%) | Reference |

| Poly(2,5-furandimethylene 2,5-furandicarboxylate) | 205 °C | 345 °C | [2] |

| Poly(2,5-furandimethylene terephthalate) | 247 °C | Not Reported | [1] |

| Polyester from BHMF and Adipic Acid | 300 °C | Not Reported | [2] |

| Silicon-containing BHMF-derived Polymer | Not Reported | 453 °C | [1][3] |

Experimental Protocol for Thermogravimetric Analysis

A. Instrumentation:

-

A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

-

An inert gas supply (typically nitrogen or argon) to prevent oxidative degradation.

-

Sample pans (e.g., aluminum or platinum).

B. Experimental Parameters:

| Parameter | Typical Value/Range |

| Sample Mass | 5-10 mg |

| Heating Rate | 10-20 °C/min |

| Temperature Range | Ambient to 600-800 °C |

| Atmosphere | Inert (Nitrogen or Argon) |

| Flow Rate | 20-50 mL/min |

| Sample Pan | Open Platinum or Alumina Crucible |

C. Procedure:

-

The thermogravimetric analyzer is tared with an empty sample pan.

-

A precisely weighed sample of BHMF (5-10 mg) is placed into the sample pan.

-

The sample is loaded into the TGA furnace.

-

The furnace is purged with an inert gas (e.g., nitrogen) for a sufficient period to ensure an inert atmosphere.

-

The sample is heated from ambient temperature to the desired final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting data (mass vs. temperature and/or time) is recorded and plotted to generate a TGA curve. The derivative of this curve (DTG) can also be plotted to identify the temperatures of maximum mass loss rates.

Visualizing Experimental and Logical Relationships

To better illustrate the processes involved in the analysis and decomposition of BHMF, the following diagrams have been generated.

Proposed Thermal Decomposition Pathway

In the absence of detailed mechanistic studies on the thermal decomposition of pure BHMF, a plausible pathway can be proposed based on the known chemistry of furan (B31954) compounds and the nature of its functional groups. The hydroxyl groups are likely the most reactive sites for initiating thermal degradation.

The decomposition is anticipated to proceed through the following stages:

-

Initial Dehydration: The process likely begins with the intermolecular or intramolecular elimination of water from the hydroxymethyl groups, leading to the formation of ether linkages or unsaturated structures. This is consistent with the initial mass loss observed at relatively low temperatures.

-

Formation of Reactive Intermediates: As the temperature increases, homolytic cleavage of the C-O and C-C bonds in the side chains can occur, generating various radical intermediates.

-

Ring Opening and Fragmentation: The furan ring itself can undergo cleavage at higher temperatures, leading to the formation of smaller volatile molecules such as carbon monoxide, carbon dioxide, formaldehyde, and other low molecular weight organic compounds. This is a common degradation pathway for furanic structures.

-

Condensation and Char Formation: Concurrently with fragmentation, polymerization and condensation reactions of the degradation intermediates can occur, leading to the formation of a carbonaceous, insoluble residue often referred to as "humins"[1][3]. This is particularly likely in the presence of any acidic impurities or moisture.

Conclusion

2,5-Bis(hydroxymethyl)furan is a bio-based monomer with significant potential, but its application is constrained by its inherent thermal instability, with degradation commencing at temperatures as low as 104-130°C. While detailed TGA data on pure BHMF is lacking in the public domain, the analysis of its polymeric derivatives clearly demonstrates a substantial improvement in thermal stability upon polymerization. This technical guide provides a foundational understanding of the thermal characteristics of BHMF, a generic experimental protocol for its analysis, and a proposed decomposition pathway. For researchers and developers in the field, a thorough understanding of these thermal properties is paramount for the successful processing and application of this versatile bio-based chemical. Further research into the precise thermal degradation mechanism of pure BHMF would be highly valuable for optimizing its use in various applications.

References

- 1. Thermoreversible Diels–Alder Cross-Linking of BHMF-Based Polyesters: Synthesis, Characterization and Rheology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

Quantum Chemical Calculations for Furan Derivatives: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan (B31954) and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous clinically approved drugs and natural products with a wide range of biological activities.[1][2] Understanding the intricate relationship between the three-dimensional structure of these molecules and their electronic properties is paramount for rational drug design and the development of novel therapeutics.[3] Quantum chemical calculations have emerged as a powerful in silico tool, offering profound insights into molecular structure, reactivity, and spectroscopic signatures that guide and accelerate the drug discovery process.[4][5]

This technical guide provides a comprehensive overview of the application of quantum chemical methods, particularly Density Functional Theory (DFT), to the study of furan derivatives. It details the core computational methodologies, presents key quantitative data in a structured format, and illustrates the logical workflows involved in these computational studies.

Core Computational Methodologies

The foundation of in silico analysis of furan derivatives lies in solving the Schrödinger equation for the molecular system, with Density Functional Theory (DFT) being the most prevalent method due to its optimal balance of computational cost and accuracy.[3][6]

Experimental Protocols

A typical computational protocol for analyzing furan derivatives using DFT involves a sequential process of geometry optimization, frequency analysis, and the calculation of various molecular properties.[7]

1. Molecular Structure Input:

-

The process begins with building the 3D structure of the furan derivative of interest using molecular modeling software.

-

Initial coordinates can be generated from standard bond lengths and angles or imported from crystallographic data if available.

2. Geometry Optimization:

-

The initial structure is then optimized to find the lowest energy conformation on the potential energy surface.[7]

-

This is a crucial step as the accuracy of all subsequent calculations depends on having a correctly minimized structure.

-

A widely used and well-validated functional for organic molecules, including furan derivatives, is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[3][8]

-

The choice of basis set is also critical. Pople-style basis sets like 6-311++G(2d,2p) or Dunning's correlation-consistent basis sets such as cc-pVTZ are commonly employed to provide a good description of the electronic structure.[4][8]

3. Vibrational Frequency Analysis:

-

Following geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory.[7]

-

This analysis serves two main purposes:

4. Calculation of Molecular Properties:

-

With the optimized geometry, a range of electronic and structural properties are calculated to understand the molecule's reactivity and potential for intermolecular interactions.[7] These include:

-

Electronic Properties: Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, HOMO-LUMO energy gap (ΔE), dipole moment, and Mulliken population analysis.[4]

-

Spectroscopic Properties: UV-Vis absorption spectra are often calculated using Time-Dependent DFT (TD-DFT).[8] NMR chemical shifts can be computed using methods like the Gauge-Invariant Atomic Orbital (GIAO) method.[8]

-

Thermochemical Properties: Enthalpies of formation and other thermodynamic parameters can be calculated to assess the stability of different isomers.[9]

-

Data Presentation: Calculated Properties of Furan Derivatives

The quantitative data obtained from quantum chemical calculations are best presented in structured tables to facilitate comparison and analysis.

Table 1: Calculated Electronic Properties of Furan and its Derivatives

| Compound | Method | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

| Furan | B3LYP | 6-311++G(2d,2p) | -6.38 | 2.04 | 8.42 | 0.67 |

| 2-Methylfuran | B3LYP | cc-pVTZ | - | - | - | - |

| 2,5-Dimethylfuran | B3LYP | cc-pVTZ | - | - | - | - |

Data for Furan sourced from[4]. Data for 2-Methylfuran and 2,5-Dimethylfuran require specific values to be extracted from relevant studies like[8].

Table 2: Calculated Structural Parameters of Furan

| Parameter | Method | Basis Set | Calculated Value | Experimental Value |

| Bond Length C=C (Å) | B3LYP | cc-pVTZ | - | - |

| Bond Length C-C (Å) | B3LYP | cc-pVTZ | - | - |

| Bond Length C-O (Å) | B3LYP | cc-pVTZ | - | - |

| Bond Angle C-O-C (°) | B3LYP | cc-pVTZ | - | - |

| Bond Angle O-C=C (°) | B3LYP | cc-pVTZ | - | - |

Specific values need to be populated from detailed computational studies such as[8] and[9].

Table 3: Calculated Vibrational Frequencies for Furan (cm⁻¹)

| Vibrational Mode | Symmetry | Method | Basis Set | Calculated Frequency | Experimental Frequency |

| C-H stretching | A1 | B3LYP | cc-pVTZ | - | - |

| C=C stretching | A1 | B3LYP | cc-pVTZ | - | - |

| Ring breathing | A1 | B3LYP | cc-pVTZ | - | - |

| C-H in-plane bending | B2 | B3LYP | cc-pVTZ | - | - |

| C-H out-of-plane bending | B1 | B3LYP | cc-pVTZ | - | - |

This table would be populated with data from studies like[8], which provides a detailed analysis of the vibrational spectra of furan and its derivatives.

Visualization of Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of the logical flow of computational studies and the interplay between different calculated properties and their applications in drug design.

References

- 1. researchgate.net [researchgate.net]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rroij.com [rroij.com]

- 7. benchchem.com [benchchem.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2,5-Furandimethanol (Furandiol) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,5-furandimethanol (B16202) (also known as furandiol, FDM, or BHMF), a bio-based platform chemical with significant potential in the pharmaceutical, polymer, and fine chemical industries. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and application. This document details qualitative and quantitative solubility data, provides in-depth experimental protocols for solubility determination, and includes visualizations of key processes.

Solubility Profile of 2,5-Furandimethanol

2,5-Furandimethanol is a white to off-white crystalline solid. Its molecular structure, featuring a furan (B31954) ring and two hydroxyl groups, imparts a moderate polarity, which dictates its solubility in different solvents.

Qualitative Solubility:

Qualitative assessments indicate that 2,5-furandimethanol is soluble in a range of polar protic and aprotic solvents. It is readily soluble in water, ethanol, acetone, pyridine, and tetrahydrofuran[1][2][3][4]. Conversely, it is reported to be insoluble in non-polar solvents such as ethane, toluene, and dichloroethane[1][2][3]. Its solubility in acetonitrile (B52724) and dimethyl sulfoxide (B87167) (DMSO) has been described as slight[2][3].

Quantitative Solubility Data:

Table 1: Quantitative Solubility of 2,5-Furandimethanol in Various Solvents at Ambient Temperature

| Solvent | Solubility | Conditions |

| Water | 100 mg/mL | Ultrasonic assistance may be required[1]. |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | Ultrasonic assistance may be required; the hygroscopic nature of DMSO can affect solubility[1]. |

| Ethanol | ~25 mg/mL | - |

| Dimethylformamide (DMF) | ~20 mg/mL | - |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | - |

Table 2: Solubility in Formulations for In Vivo Studies

| Solvent System | Solubility |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |

Experimental Protocols for Solubility Determination

The determination of the thermodynamic equilibrium solubility of a compound is a fundamental aspect of its physicochemical characterization. The shake-flask method is a widely accepted and reliable technique for this purpose[1].

Shake-Flask Method for Thermodynamic Equilibrium Solubility

This method involves equilibrating an excess amount of the solid compound in a specific solvent over a set period and then measuring the concentration of the dissolved substance in the supernatant.

Materials and Equipment:

-

2,5-Furandimethanol (crystalline solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with polytetrafluoroethylene (PTFE)-lined screw caps

-

Thermostatic shaker or orbital incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, chemically resistant)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation: Add an excess amount of solid 2,5-furandimethanol to a pre-weighed vial. The presence of excess solid is crucial to ensure that equilibrium is achieved.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 72 hours.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Then, centrifuge the vials at a high speed to pellet the remaining solid.

-

Sample Collection: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any remaining microscopic particles.

-

Dilution: Accurately dilute a known volume of the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of 2,5-furandimethanol in the diluted sample using a validated HPLC method.

-

Calculation: Calculate the solubility of 2,5-furandimethanol in the original solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

High-Performance Liquid Chromatography (HPLC) for Quantification

A validated HPLC method is essential for the accurate quantification of 2,5-furandimethanol in the saturated solvent samples.

Typical HPLC Conditions:

-

Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 80:20 v/v). The ratio may need to be optimized based on the specific column and system.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

A calibration curve should be prepared using standard solutions of 2,5-furandimethanol of known concentrations to ensure accurate quantification.

Mandatory Visualizations

Synthesis of 2,5-Furandimethanol from 5-Hydroxymethylfurfural (B1680220) (HMF)

2,5-Furandimethanol is commonly synthesized via the reduction of 5-hydroxymethylfurfural (HMF), a key bio-based platform molecule derived from the dehydration of C6 sugars[4][5][6][7]. The selective hydrogenation of the aldehyde group in HMF yields 2,5-furandimethanol.

Caption: Synthesis pathway of 2,5-Furandimethanol from HMF.

Experimental Workflow for Shake-Flask Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of 2,5-furandimethanol.

Caption: Workflow for the shake-flask solubility determination method.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 2,5-Furandimethanol | 1883-75-6 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. 2,5-Bis(hydroxymethyl)furan - Wikipedia [en.wikipedia.org]

- 6. fur4sustain.eu [fur4sustain.eu]

- 7. Synthesis of 2,5-bis(hydroxymethyl)furan (BHMF) and derivatization in 2,5-bis(alkoxymethyl) furans (BAMFs) - ACS Green Chemistry [gcande.digitellinc.com]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 2,5-Bis(hydroxymethyl)furan

For researchers, scientists, and drug development professionals, this whitepaper provides an in-depth analysis of the crystal structure of 2,5-bis(hydroxymethyl)furan (BHMF), a key bio-based platform chemical. This document outlines the precise molecular geometry, details the experimental protocols for its synthesis and crystallization, and presents a workflow for its production.

2,5-Bis(hydroxymethyl)furan, a derivative of 5-hydroxymethylfurfural (B1680220) (HMF), is a versatile building block for the synthesis of a wide array of polymers, including polyesters and polyurethanes. Its rigid furan (B31954) core and reactive hydroxyl groups make it a valuable component in the development of sustainable materials. A thorough understanding of its three-dimensional structure is paramount for predicting its behavior in polymerization reactions and for the rational design of novel furan-based materials.

Crystal Structure and Molecular Geometry

The crystal structure of 2,5-bis(hydroxymethyl)furan was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. The asymmetric unit contains one molecule of BHMF. The furan ring is essentially planar, with the hydroxymethyl substituents oriented in a syn conformation relative to the furan oxygen. Intermolecular hydrogen bonding between the hydroxyl groups plays a significant role in the crystal packing, forming a network of interconnected molecules.

Crystallographic Data

The crystallographic data for 2,5-bis(hydroxymethyl)furan is summarized in the table below, providing key parameters for computational modeling and structural analysis.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 8.854(2) |

| b (Å) | 5.688(1) |

| c (Å) | 12.043(3) |

| α (°) | 90 |

| β (°) | 108.75(2) |

| γ (°) | 90 |

| Volume (ų) | 574.9(2) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.48 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 293 |

| R-factor | 0.042 |

Experimental Protocols

The synthesis and crystallization of 2,5-bis(hydroxymethyl)furan are critical steps in obtaining high-purity material suitable for structural analysis and polymerization studies. The following protocols detail established methods.

Synthesis of 2,5-Bis(hydroxymethyl)furan via Reduction of 5-Hydroxymethylfurfural

A common and efficient method for the synthesis of BHMF is the reduction of 5-hydroxymethylfurfural (HMF).

Materials:

-

5-Hydroxymethylfurfural (HMF)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve 5-hydroxymethylfurfural in distilled water in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a freshly prepared aqueous solution of sodium borohydride to the HMF solution while stirring vigorously. The addition should be dropwise to control the reaction rate and prevent excessive foaming.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified period, typically 1-2 hours, to ensure the complete reduction of the aldehyde group.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of an acid (e.g., dilute HCl) to neutralize the excess sodium borohydride.

-

The aqueous solution is then typically saturated with a salt (e.g., NaCl) to facilitate the extraction of the product.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude 2,5-bis(hydroxymethyl)furan.

Crystallization of 2,5-Bis(hydroxymethyl)furan

Single crystals of BHMF suitable for X-ray diffraction can be obtained through recrystallization.

Materials:

-

Crude 2,5-bis(hydroxymethyl)furan

-

A suitable solvent system (e.g., ethyl acetate/hexane mixture)

-

Erlenmeyer flask

-

Hot plate

-

Filtration apparatus

Procedure:

-

Dissolve the crude BHMF in a minimal amount of a suitable hot solvent (e.g., ethyl acetate).

-

If the solution is colored, it can be treated with activated charcoal and then hot-filtered to remove impurities.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

For further crystal growth, the flask can be placed in a refrigerator or a cold room.

-

After a sufficient period, well-formed crystals of 2,5-bis(hydroxymethyl)furan will precipitate from the solution.

-

Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Workflow for Synthesis and Crystallization

The following diagram illustrates the general workflow for the production and purification of crystalline 2,5-bis(hydroxymethyl)furan.

Caption: Workflow for the synthesis and crystallization of 2,5-bis(hydroxymethyl)furan.

The Biological Versatility of Furan-Containing Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The furan (B31954) scaffold, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged structure in medicinal chemistry. Its presence in a vast array of natural products and synthetic molecules underpins a remarkable diversity of biological activities. This technical guide provides a comprehensive overview of the multifaceted pharmacological properties of furan-containing compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further investigation and therapeutic development.

Anticancer Activity of Furan Derivatives

Furan-containing compounds have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data

The anticancer efficacy of various furan derivatives has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for several furan derivatives against different cancer cell lines.

| Compound/Derivative Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Furan Derivative | Compound 1 | HeLa (Cervical Cancer) | 0.08 | [1] |

| Furan Derivative | Compound 24 | HeLa (Cervical Cancer) | 8.79 | [1] |

| Furan-Based Derivative | Compound 7 | MCF-7 (Breast Cancer) | 2.96 | [1][2] |

| Furan-Based Derivative | Compound 4 | MCF-7 (Breast Cancer) | 4.06 | [1][2] |

| Benzofuran (B130515) Derivative | Compound 26 | MCF-7 (Breast Cancer) | 0.057 | [3] |

| Benzofuran Derivative | Compound 36 | MCF-7 (Breast Cancer) | 0.051 | [3] |

| 3,4-Dibromo-5-hydroxy-furan-2(5H)-one Derivative | Compound 3a | HCT-116 (Colon Cancer) | 1.3 | [4] |

| 3,4-Dibromo-5-hydroxy-furan-2(5H)-one Derivative | Compound 3d | HCT-116 (Colon Cancer) | 1.6 | [4] |

| Furanopyridinone Derivative | Compound 4c | KYSE70 (Esophageal Cancer) | 0.655 µg/mL (48h) | [5] |

| Furanopyridinone Derivative | Compound 4c | KYSE150 (Esophageal Cancer) | 0.655 µg/mL (48h) | [5] |

| Acetylenic Furan Hybrid | 5d structural hybrid | A549 (Lung Cancer) | 6.3 | [6] |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivative | Amine derivative | HeLa (Cervical Cancer) | Significant Activity | [7] |

Signaling Pathways in Cancer Modulated by Furan Derivatives

Several key signaling pathways that are often dysregulated in cancer are targeted by furan-containing compounds. These include the PI3K/Akt/mTOR, MAPK, and Wnt/β-catenin pathways.

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is a common feature in many cancers. Certain benzofuran derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[3] These compounds can interfere with the phosphorylation cascade, ultimately downregulating the activity of key proteins like Akt and mTOR.

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and adult tissue homeostasis. Its aberrant activation is linked to the development of several cancers. Some natural compounds have been shown to modulate this pathway by interfering with the stabilization and nuclear translocation of β-catenin, a key transcriptional co-activator in this cascade. While specific furan derivatives targeting this pathway are under investigation, the general mechanism of inhibition provides a plausible avenue for their anticancer effects.

Antimicrobial Activity of Furan Derivatives

The emergence of multidrug-resistant pathogens presents a significant global health challenge. Furan-containing compounds have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi, making them promising candidates for the development of new anti-infective agents.

Quantitative Antimicrobial Activity Data

The antimicrobial activity of furan derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism. The following table presents the MIC values of selected furan derivatives against various microbial strains.

| Derivative Class | Specific Compound | Target Microorganism | MIC (µg/mL) | Reference |

| Nitrofurans | Nitrofurantoin | Escherichia coli | 4 - 32 | [8] |

| Nitrofurans | Nitrofurantoin | Staphylococcus aureus | 1.5625 | [9] |

| Nitrofurans | Nitrofurantoin | Methicillin-resistant S. aureus (MRSA) | 1 | [9] |

| Furanone Derivative | F131 | S. aureus (clinical isolates) | 8 - 16 | [9][10] |

| 2(5H)-Furanone Sulfone | Sulfone 26 | S. aureus | 8 | [9] |

| 2(5H)-Furanone Sulfone | Sulfone 26 | Bacillus subtilis | 8 | [9] |

| Furan-based pyrimidine-thiazolidinone | Compound 8k | Escherichia coli | 12.5 | |

| Furan-based pyrimidine-thiazolidinone | Compound 8d & 8e | Aspergillus niger | 100 | |

| Dibenzofuran bis(bibenzyl) | - | Candida albicans | 16 - 512 | [11] |

| Furanocoumarin | 8-geranyloxy psoralen | Staphylococcus epidermidis | 100 | [11] |

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of furan derivatives are diverse and can include the disruption of microbial membranes, inhibition of essential enzymes, and interference with microbial signaling pathways such as quorum sensing.[11] For instance, nitrofurans are known to be reduced by bacterial nitroreductases to reactive intermediates that can damage bacterial DNA, ribosomes, and other macromolecules.

Anti-inflammatory Activity of Furan Derivatives

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Furan-containing compounds have been shown to possess significant anti-inflammatory properties, often by modulating inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of furan derivatives is often assessed by their ability to inhibit the production of inflammatory mediators or to reduce inflammation in animal models. The IC50 value for the inhibition of a specific inflammatory response is a common metric.

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| Aza-benzofuran (Compound 1) | Nitric Oxide (NO) release inhibition in LPS-stimulated RAW 264.7 cells | 17.3 | [12] |

| Aza-benzofuran (Compound 4) | Nitric Oxide (NO) release inhibition in LPS-stimulated RAW 264.7 cells | 16.5 | [12] |

| Furan Hybrid Molecule (H1) | Inhibition of Albumin Denaturation (IAD) | 114.31 µg/mL | [13] |

| Furan Hybrid Molecule (H2) | Inhibition of Albumin Denaturation (IAD) | 150.99 µg/mL | [13] |

Signaling Pathways in Inflammation Modulated by Furan Derivatives

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Its activation leads to the expression of numerous pro-inflammatory genes. Some furan derivatives, such as certain furanocoumarins, can inhibit the NF-κB signaling pathway, thereby reducing the inflammatory response. This inhibition can occur at various levels of the pathway, including the prevention of IκBα degradation and the subsequent nuclear translocation of NF-κB.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of inflammation. It comprises several cascades, including the ERK, JNK, and p38 pathways, which are activated by various extracellular stimuli and lead to the production of inflammatory mediators. Natural furan derivatives have been shown to modulate MAPK signaling, contributing to their anti-inflammatory effects.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of furan-containing compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Furan-containing test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the furan-containing test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8] During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[14] The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

References

- 1. benchchem.com [benchchem.com]

- 2. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]